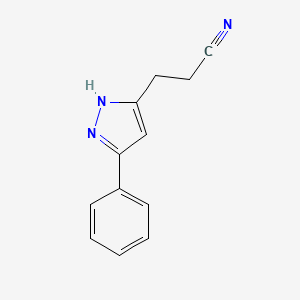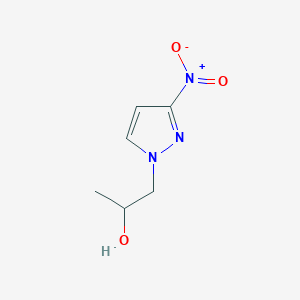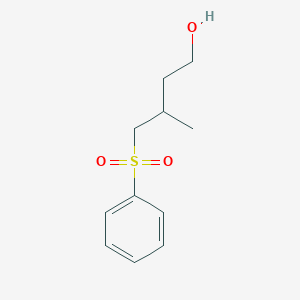
6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclopentanone with urea and an appropriate amine under acidic or basic conditions to form the desired pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could yield various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione
- 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
- 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
Uniqueness
6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione is unique due to its cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-amino-1-cyclopentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-7-5-8(13)11-9(14)12(7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H,11,13,14) |
Clave InChI |
QQVPYWWVYAEKFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=CC(=O)NC2=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-nitrophenyl)sulfonyl]leucine](/img/structure/B8684638.png)

![2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine](/img/structure/B8684648.png)



![3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B8684670.png)






![Amino(6,6-difluorobicyclo[3.1.0]hex-3-yl)acetic acid](/img/structure/B8684733.png)
